1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone
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Overview
Description
1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its broad range of biological activities and potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a valuable motif in medicinal chemistry due to its presence in various pharmacologically active compounds .
Preparation Methods
The synthesis of 1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This approach is favored for its efficiency and high yield. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: Used as a hypnotic agent for the treatment of insomnia.
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their pharmacological profiles and therapeutic applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C15H12N2O |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(4-imidazo[1,2-a]pyridin-3-ylphenyl)ethanone |
InChI |
InChI=1S/C15H12N2O/c1-11(18)12-5-7-13(8-6-12)14-10-16-15-4-2-3-9-17(14)15/h2-10H,1H3 |
InChI Key |
PUZXTJHPFAPFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
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